N-(tert-Butyloxy)carbonyl-L-thyroxine

Description

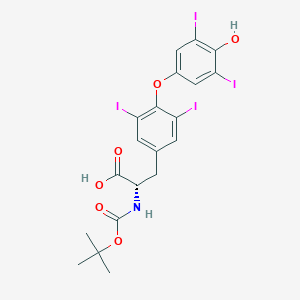

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXHMKCFGLKNNF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19I4NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(tert-Butyloxy)carbonyl-L-thyroxine chemical properties and structure

An In-Depth Technical Guide to N-(tert-Butyloxy)carbonyl-L-thyroxine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (Boc-L-thyroxine), a critical derivative of the thyroid hormone L-thyroxine. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, structure, synthesis, and applications, offering field-proven insights into its handling and utility.

Introduction: The Strategic Importance of Boc-L-thyroxine

L-thyroxine (T4) is a crucial hormone produced by the thyroid gland, essential for regulating metabolism throughout the body.[1] Its direct use in certain research and synthetic applications, however, is often hampered by the reactivity of its primary amine group. This compound is the N-protected form of L-thyroxine, where the amine's reactivity is temporarily masked by a tert-butyloxycarbonyl (Boc) group.

This protection strategy is fundamental in chemical synthesis for several reasons:

-

Selective Reactivity: It allows chemists to perform reactions on other parts of the molecule, such as the carboxylic acid or the phenolic hydroxyl group, without unintended side reactions involving the amine.

-

Improved Solubility: The Boc group can enhance the solubility of the parent molecule in organic solvents commonly used in synthesis.

-

Prodrug Development: Boc-L-thyroxine itself has been explored as a synthetic prodrug of thyroxine, designed for a more sustained release of the active hormone after enzymatic cleavage in the body.[1]

This guide will explore the structural and chemical characteristics that make Boc-L-thyroxine an indispensable tool in peptide synthesis and metabolic research.

Chemical Structure and Physicochemical Properties

The structure of Boc-L-thyroxine is characterized by the L-thyroxine backbone with a Boc protecting group attached to the alpha-amino acid's nitrogen atom.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Core Chemical Identifiers and Properties

The fundamental properties of a compound are critical for experimental design, from selecting appropriate solvents to establishing storage conditions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [2],[1] |

| Synonyms | Boc-L-thyroxine, Boc-T4 | [1] |

| CAS Number | 88404-22-2 | [1],[2],,[3] |

| Molecular Formula | C₂₀H₁₉I₄NO₆ | [1],[4] |

| Molecular Weight | 876.99 g/mol | [2],[3],[4] |

| Appearance | Crystalline solid / Powder | [],[6] |

| Melting Point | ~212 °C | [3] |

| Solubility | Soluble in DMSO and Dimethylformamide. Sparingly soluble in aqueous buffers. | [7],[8] |

| Storage Temp. | 2-8 °C, protect from light and moisture. | [2], |

Synthesis and Purification: A Validated Workflow

The synthesis of Boc-L-thyroxine is a standard protection reaction. The protocol described below is a self-validating system, where the successful protection of the amine group is the primary endpoint, confirmed through subsequent analytical characterization.

Experimental Protocol: N-Boc Protection of L-thyroxine

Objective: To selectively protect the primary amine of L-thyroxine with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

L-thyroxine (starting material)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and Water (solvent system)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Methodology:

-

Dissolution: L-thyroxine is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Causality: The aqueous base deprotonates the carboxylic acid and the phenolic hydroxyl group, increasing the solubility of L-thyroxine. More importantly, it acts as a base to neutralize the acid byproduct of the reaction and ensures the primary amine is sufficiently nucleophilic to attack the Boc anhydride.

-

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in dioxane, is added dropwise to the L-thyroxine solution at a controlled temperature (typically 0-5 °C).

-

Causality: Slow addition at a reduced temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions, such as the formation of the di-protected species or degradation.

-

-

Reaction: The mixture is stirred and allowed to warm to room temperature, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the conversion of the starting material to the product. The disappearance of the L-thyroxine spot and the appearance of a new, less polar spot (for Boc-L-thyroxine) indicates a successful reaction.

-

-

Work-up and Extraction: Once the reaction is complete, the dioxane is removed under reduced pressure. The remaining aqueous solution is acidified (e.g., with citric acid) to pH ~3, causing the product to precipitate. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous MgSO₄.

-

Causality: Acidification protonates the carboxylate, making the product less water-soluble and facilitating its extraction into an organic solvent. The brine wash removes residual water, and the drying agent removes the final traces of moisture.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Trustworthiness: This step is essential for achieving high purity, separating the desired Boc-L-thyroxine from any unreacted L-thyroxine, di-Boc byproducts, or other impurities. Purity is typically confirmed post-column by HPLC.[1]

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Boc-L-thyroxine.

Stability and Storage Considerations

The stability of Boc-L-thyroxine is paramount for its effective use. The parent compound, L-thyroxine, is known to be sensitive to light, humidity, and high temperatures.[9][10] These sensitivities are conferred to its Boc-protected derivative.

-

Thermal Stability: While solid L-thyroxine is relatively stable at ambient temperatures, degradation accelerates in the presence of moisture and heat.[9][11] Boc-L-thyroxine should therefore be stored in a cool, dry environment.

-

Light Sensitivity: L-thyroxine undergoes photodegradation.[10] It is best practice to store Boc-L-thyroxine in amber vials or otherwise protected from light.

-

Chemical Stability: The Boc protecting group is famously labile under acidic conditions. Exposure to strong acids will cleave the Boc group, regenerating the free amine of L-thyroxine. Therefore, contact with acidic media should be avoided unless deprotection is the intended outcome.

-

Recommended Storage: For long-term viability, Boc-L-thyroxine should be stored at 2-8°C in a tightly sealed container, protected from light.[2]

Conclusion

This compound is more than just a derivative; it is a strategically engineered molecule that grants chemists precise control over the reactivity of L-thyroxine. Its utility as a protected amino acid for peptide synthesis and as a potential prodrug makes it a valuable asset in both academic research and pharmaceutical development.[1] Understanding its chemical properties, synthesis, and stability profile—as detailed in this guide—is essential for any scientist aiming to leverage its full potential in their work.

References

-

Anaspec. Boc-L-thyroxine - 1 g. Available from: [Link]

-

PubChem. (+-)-Thyroxine. National Center for Biotechnology Information. Available from: [Link]

-

Fisher Scientific. This compound, TRC 250 mg. Available from: [Link]

-

Pitt-Rivers, R. (1956). Synthesis of some possible metabolites of thyroxine and triiodothyronine. Biochemical Journal, 64(3), 601–605. Available from: [Link]

-

Bindra, D. S., et al. (1996). Stability of an extemporaneously compounded levothyroxine sodium oral liquid. American Journal of Health-System Pharmacy, 53(10), 1157-1161. Available from: [Link]

- Google Patents. US2579668A - Preparation of thyroxine and its derivatives.

- Google Patents. CN109810009B - An improved method for synthesizing L-thyroxine sodium.

-

Shah, H. S., et al. (2014). Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate. AAPS PharmSciTech, 15(5), 1324–1332. Available from: [Link]

-

Abdallah, S., & Mohamed, I. (2016). Factor Affecting Photo and Thermal Stability of Levothyroxine Sodium. Journal of Pharmaceutical Research International, 10(2), 1-11. Available from: [Link]

-

Vlase, G., et al. (2016). Thermal stability of synthetic thyroid hormone l-thyroxine and l-thyroxine sodium salt hydrate both pure and in pharmaceutical formulations. Journal of Thermal Analysis and Calorimetry, 125(3), 1135-1143. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 88404-22-2 [sigmaaldrich.com]

- 3. This compound CAS#: 88404-22-2 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 6. synthetic, ≥98% (HPLC), Metabolism activator, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journaljpri.com [journaljpri.com]

- 11. Thermal stability of synthetic thyroid hormone l-thyroxine and l-thyroxine sodium salt hydrate both pure and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Boc-L-Thyroxine from L-Tyrosine: A Senior Application Scientist's In-Depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of N-tert-butyloxycarbonyl (Boc)-L-thyroxine, a critical protected intermediate in various pharmaceutical and research applications. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic strategy. The synthesis commences with the selective protection of the α-amino group of L-tyrosine, proceeds through the critical iodination of the phenolic ring, and culminates in the strategic formation of the diaryl ether linkage, a cornerstone of the thyroxine structure. Each protocol is presented as a self-validating system, fortified with in-text citations to authoritative literature, quantitative data, and detailed experimental procedures. Visualizations in the form of Graphviz diagrams are provided to clarify the workflow and key transformations.

Strategic Overview: Navigating the Synthesis of a Complex Amino Acid Derivative

The synthesis of Boc-L-thyroxine from L-tyrosine is a multi-step process that requires careful consideration of protecting group strategy and the precise execution of key chemical transformations. The core challenge lies in the selective modification of the L-tyrosine scaffold, which possesses three reactive functional groups: the α-amino group, the α-carboxylic acid group, and the phenolic hydroxyl group.

Our synthetic strategy is predicated on the following key stages:

-

Amino Group Protection: The initial and crucial step is the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. The Boc group is selected for its stability under the conditions required for subsequent reactions and its facile removal under acidic conditions, which preserves the integrity of the final thyroxine molecule.[1]

-

Aromatic Iodination: Following the protection of the amino group, the aromatic ring of N-Boc-L-tyrosine is subjected to di-iodination at the 3 and 5 positions. This step is fundamental to building the characteristic di-iodinated phenolic rings of thyroxine.

-

Diaryl Ether Formation: The construction of the diaryl ether bond is the most complex transformation in this synthesis. We will focus on a modern and efficient Ullmann-type condensation, which offers superior control and yields compared to classical oxidative coupling methods.

-

Final Deprotection: The synthesis culminates in the selective removal of the Boc protecting group to yield L-thyroxine, should the final unprotected molecule be desired. For the purposes of this guide, we will focus on the synthesis of the Boc-protected final product.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for Boc-L-thyroxine.

Experimental Protocols and Mechanistic Insights

Step 1: N-tert-butyloxycarbonyl (Boc) Protection of L-Tyrosine

Rationale: The protection of the α-amino group is paramount to prevent its participation in subsequent reactions, particularly the iodination and coupling steps. The Boc group is an ideal choice due to its robustness and orthogonal cleavage conditions relative to other potential protecting groups.[1] The reaction is typically carried out in a biphasic system or an aqueous/organic co-solvent to accommodate the solubility of both the amino acid and the Boc anhydride reagent. A base is required to deprotonate the amino group, enhancing its nucleophilicity for the attack on the di-tert-butyl dicarbonate ((Boc)₂O).

Detailed Protocol:

-

Dissolution: In a round-bottom flask, suspend L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add triethylamine (1.5 equivalents) to the suspension and stir until the L-tyrosine dissolves.[2]

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and perform an extraction with ethyl acetate to remove any unreacted (Boc)₂O and the oxime byproduct.[2]

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1 M HCl solution. This will precipitate the N-Boc-L-tyrosine.

-

Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-L-tyrosine as a white foam or solid.

| Parameter | Value | Reference |

| Starting Material | L-Tyrosine | [3] |

| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine | [2] |

| Solvent | 1:1 Dioxane/Water | [2] |

| Typical Yield | 92% | [3] |

Step 2: Di-iodination of N-Boc-L-Tyrosine

Rationale: The introduction of two iodine atoms onto the phenolic ring of N-Boc-L-tyrosine is a critical step in forming the precursor for the thyroxine backbone. This electrophilic aromatic substitution is typically achieved using molecular iodine in the presence of an oxidizing agent or a catalyst. The electron-donating hydroxyl group of the tyrosine side chain activates the aromatic ring, directing the iodination to the ortho positions (3 and 5).

Detailed Protocol:

-

Dissolution: Dissolve N-Boc-L-tyrosine (1 equivalent) in methanol.

-

Reagent Addition: To the solution, add iodine (I₂) (2.2 equivalents) and aqueous hydrogen peroxide (H₂O₂) (30%, 2.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford N-Boc-3,5-diiodo-L-tyrosine.

| Parameter | Value |

| Starting Material | N-Boc-L-Tyrosine |

| Key Reagents | Iodine (I₂), Hydrogen Peroxide (H₂O₂) |

| Solvent | Methanol |

| Typical Yield | ~80% |

The transformation is illustrated below:

Caption: Di-iodination of N-Boc-L-tyrosine.

Step 3: Diaryl Ether Formation via Ullmann-Type Condensation

Rationale: The formation of the diaryl ether linkage is the most challenging step in the synthesis of thyroxine. While classical methods rely on oxidative coupling, modern Ullmann-type reactions offer a more controlled and higher-yielding alternative.[4] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In our synthesis, we will couple N-Boc-3,5-diiodo-L-tyrosine methyl ester (as the aryl iodide component) with 4-hydroxyphenylpyruvic acid or a suitable protected derivative (as the phenolic component). To facilitate this, the carboxylic acid of N-Boc-3,5-diiodo-L-tyrosine is often esterified (e.g., to the methyl ester) to prevent side reactions.[5][6]

A highly effective catalyst system for this transformation is CuI with N,N-dimethylglycine as a ligand.[7][8] This system allows the reaction to proceed under milder conditions and with improved yields, while minimizing racemization.[7][8]

Detailed Protocol (Illustrative Example):

Note: This protocol is an adaptation based on established Ullmann-type coupling methodologies for complex amino acid derivatives.[7][8]

-

Esterification (if necessary): Convert N-Boc-3,5-diiodo-L-tyrosine to its methyl ester using standard methods (e.g., SOCl₂ in methanol).[6]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine N-Boc-3,5-diiodo-L-tyrosine methyl ester (1 equivalent), the phenolic coupling partner (e.g., a protected 4-hydroxyphenyl derivative, 1.2 equivalents), copper(I) iodide (CuI) (0.2 equivalents), N,N-dimethylglycine (0.4 equivalents), and cesium carbonate (Cs₂CO₃) (2 equivalents).

-

Solvent Addition: Add anhydrous dioxane or DMF as the solvent.

-

Reaction: Heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the protected Boc-L-thyroxine derivative.

| Parameter | Value | Reference |

| Starting Material | N-Boc-3,5-diiodo-L-tyrosine methyl ester | [5] |

| Key Reagents | Phenolic coupling partner, CuI, N,N-dimethylglycine, Cs₂CO₃ | [7][8] |

| Solvent | Dioxane or DMF | [7][8] |

| Typical Yield | Moderate to good (dependent on substrates) | [8] |

The core Ullmann coupling mechanism is outlined below:

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Step 4: Boc Deprotection (Optional)

Rationale: The final step to obtain L-thyroxine is the removal of the Boc protecting group. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[9][10]

Detailed Protocol:

-

Dissolution: Dissolve the Boc-protected L-thyroxine derivative in dichloromethane (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Precipitation: Triturate the residue with cold diethyl ether to precipitate the product as its TFA salt.

-

Isolation: Collect the solid by filtration and dry under vacuum.

Conclusion

The synthesis of Boc-L-thyroxine from L-tyrosine is a challenging yet achievable process that hinges on a well-defined protecting group strategy and the efficient execution of key chemical transformations. This guide has outlined a robust and reproducible pathway, emphasizing the rationale behind each experimental choice to empower researchers in their synthetic endeavors. The use of modern catalytic methods, such as the Ullmann-type diaryl ether synthesis, offers significant advantages in terms of yield and reaction control. By following the detailed protocols and understanding the underlying chemical principles presented herein, scientists and drug development professionals can confidently approach the synthesis of this important molecule and its derivatives.

References

- Nishiyama, Y., Ishizuka, S., Shikama, S., & Kurita, K. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin, 49(2), 233-235.

- BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis.

- Nishiyama, Y., Ishizuka, S., Shikama, S., & Kurita, K. (2001). An Efficient Synthesis of N-tert-Butoxycarbonyl-O-cyclohexyl-L-tyrosine. J-Stage.

- ChemicalBook. (n.d.). Boc-N-alpha-methyl-O-benzyl-L-tyrosine synthesis.

- Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(5), 1553–1555.

- Ma, D., & Cai, Q. (2003). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. The Journal of Organic Chemistry, 68(24), 9449-9452.

- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

- Ma, D., & Cai, Q. (2003). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives.

- J&K Scientific. (n.d.). Boc-3,5-diiodo-L-tyrosine methyl ester.

- ChemicalBook. (n.d.). Boc-L-Tyrosine methyl ester synthesis.

- Chem-Impex. (n.d.). Boc-L-tyrosine.

- The Royal Society of Chemistry. (2016).

- Grieco, P. A., & Yokoyama, Y. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(19), 3256–3260.

- ResearchGate. (n.d.). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine.

- MilliporeSigma. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- Meinhold, H., & Schürnbrand, P. (1988).

- Bender, A. M., Griggs, N. W., Anand, J. P., Traynor, J. R., Jutkiewicz, E. M., & Mosberg, H. I. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS chemical neuroscience, 6(11), 1843–1849.

- Sorkin, E. M., & Clissold, S. P. (1987). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Drugs, 34(6), 627-640.

- Balsam, A., & Ingbar, S. H. (1978). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism.

- The Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Sharma, S., & Kumar, P. (2012). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 235-237.

- El-Faham, A., & Albericio, F. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(38), 22668–22678.

- ChemicalBook. (n.d.). N,O-Di-BOC-D-tyrosine synthesis.

- Singh, R. P., & Shreeve, J. M. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC advances, 5(116), 95781-95785.

- Chem-Impex. (n.d.). Boc-3,5-diiodo-L-tyrosine methyl ester.

- ResearchGate. (n.d.).

- Shiba, T., Kajiwara, M., Kato, Y., Inoue, K., & Kaneko, T. (1970). Synthesis of L-thyroxine from 3,5-diiodo-L-tyrosine by nonenzymic transamination. Archives of biochemistry and biophysics, 140(1), 90-95.

- ResearchGate. (n.d.). (PDF)

- The Organic Chemistry Portal. (n.d.). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity.

- The Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH.

- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.

- Chem-Impex. (n.d.). Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine.

- Chem-Impex. (n.d.). Boc-3-iodo-L-tyrosine.

- Google Patents. (n.d.).

- PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine.

- Pitt-Rivers, R. (1956). Synthesis of some possible metabolites of thyroxine and triiodothyronine. Biochemical Journal, 64(2), 322–326.

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

A Technical Guide to the Mechanism of Action of Boc-L-thyroxine as a Prodrug

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-thyroxine (T4) is the standard of care for hypothyroidism, a condition characterized by a deficiency of thyroid hormones.[1] While effective, its narrow therapeutic index and variable absorption necessitate careful dose titration and monitoring.[2][3] Prodrug strategies offer a promising avenue to improve the pharmacokinetic profile of L-thyroxine, potentially leading to more stable therapeutic levels and reduced dosing frequency. This guide provides an in-depth technical analysis of N-(tert-butyloxycarbonyl)-L-thyroxine (Boc-L-thyroxine), a synthetic prodrug of thyroxine.[4] We will explore its chemical rationale, proposed mechanism of bioactivation, and the critical experimental methodologies required to validate its function as a prodrug. The central hypothesis is that Boc-L-thyroxine acts as a bioreversible derivative, undergoing enzymatic cleavage in vivo to release the parent L-thyroxine, thereby offering a potentially more controlled and sustained therapeutic effect.

The Rationale for a Thyroxine Prodrug

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1][5] L-thyroxine, a synthetic T4, is the cornerstone of hormone replacement therapy.[6] Its primary mechanism of action involves cellular uptake and subsequent conversion by deiodinase enzymes to the more potent T3.[7][8] T3 then binds to nuclear thyroid hormone receptors (TRs), which act as ligand-activated transcription factors to control the expression of a vast array of genes.[2][9]

Despite its widespread use, L-thyroxine therapy is not without challenges:

-

Variable Absorption: Oral bioavailability ranges from 40% to 80% and is significantly affected by food, dietary fiber, and various medications.[6][9]

-

Narrow Therapeutic Index: Small variations in dose can shift a patient from a euthyroid to a hyper- or hypothyroid state, requiring frequent monitoring of thyroid-stimulating hormone (TSH) levels.[10][11]

-

Long Half-Life: While the long half-life (6-7 days) is beneficial for once-daily dosing, it also means that achieving a steady-state concentration can take several weeks.[8]

A prodrug, such as Boc-L-thyroxine, is designed to overcome these limitations. By temporarily masking the active hormone, a prodrug can alter its physicochemical properties to enhance stability, improve absorption, and, most importantly, control the rate of release of the active drug.[4][12] The ideal thyroxine prodrug would be an inactive carrier that is efficiently absorbed and then slowly converted to L-thyroxine in the body, providing stable and sustained hormone levels.[4][10]

Boc-L-thyroxine: Synthesis and Chemical Profile

Boc-L-thyroxine is synthesized by protecting the primary amino group of L-thyroxine with a tert-butyloxycarbonyl (Boc) group.[13] This is a common strategy in peptide and amino acid chemistry.[14]

Chemical Structure:

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid.[15]

-

Molecular Formula: C20H19I4NO6.[4]

The addition of the bulky, lipophilic Boc group has several key consequences:

-

Masking the Amine: The primary amine of L-thyroxine is crucial for its interaction with certain transporters and receptors. Masking it renders the molecule pharmacologically inactive until the protecting group is removed.

-

Increased Lipophilicity: The Boc group increases the molecule's hydrophobicity, which can alter its absorption and distribution characteristics compared to the parent L-thyroxine. This modification is a cornerstone of prodrug design aimed at improving membrane permeability.[16]

The synthesis typically involves reacting L-thyroxine with di-tert-butyl dicarbonate under basic conditions.[13]

Proposed Mechanism of Action: From Prodrug to Active Hormone

The efficacy of Boc-L-thyroxine as a prodrug is entirely dependent on its efficient in vivo conversion to L-thyroxine. This bioactivation process is a multi-step journey involving cellular uptake, enzymatic cleavage, and release of the active hormone.

Cellular Uptake and Distribution

L-thyroxine enters cells via specific transporters, including organic anion transporting polypeptides (OATPs) and the monocarboxylate transporter 8 (MCT8).[5][17] The modification of the amino group in Boc-L-thyroxine may alter its affinity for these transporters. It is plausible that the more lipophilic prodrug is absorbed through passive diffusion across the gastrointestinal tract and into target cells, or that it utilizes different transporters altogether. Once in systemic circulation, it is expected to bind to plasma proteins like thyroxine-binding globulin (TBG), albeit potentially with different affinity than L-thyroxine.[2][6]

Bioactivation: Enzymatic Cleavage of the Boc Group

The critical step in the mechanism of action is the cleavage of the carbamate bond to release L-thyroxine. The Boc protecting group is famously labile to acidic conditions in synthetic chemistry.[14][18] However, for in vivo bioactivation, an enzymatic pathway is the most probable mechanism.

While the Boc group protects an amine via a carbamate linkage, the principle of enzymatic hydrolysis is well-established for prodrugs. The human body possesses a wide array of hydrolase enzymes, particularly esterases and amidases, in the liver, plasma, and other tissues that are capable of cleaving such bonds. Studies have shown that certain lipases and esterases can cleave tert-butyl esters, which are structurally related to the Boc group.[19] It is hypothesized that nonspecific carboxylesterases or other amidases, abundant in the liver, recognize the Boc-L-thyroxine structure and catalyze its hydrolysis.

This enzymatic reaction would release L-thyroxine, carbon dioxide, and tert-butanol. The slow, controlled nature of this enzymatic conversion is the key to the prodrug's potential for sustained release.

In Vivo Pharmacokinetic and Efficacy Studies

Animal models are essential to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) profile and to confirm the therapeutic benefit.

Objective: To compare the plasma concentration-time profiles of L-thyroxine after oral administration of Boc-L-thyroxine versus L-thyroxine itself.

Methodology:

-

Animal Model: Use thyroidectomized rats to eliminate the influence of endogenous thyroid hormone production.

-

Dosing: Administer equimolar doses of either L-thyroxine or Boc-L-thyroxine via oral gavage to two separate groups of rats. A third group receives a vehicle control.

-

Blood Sampling: Collect blood samples via a cannulated vein at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). [20]4. Plasma Analysis: Analyze plasma samples using LC-MS/MS to determine the concentrations of both the prodrug (in the Boc-L-thyroxine group) and the active L-thyroxine (in both groups).

-

Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½.

-

Validation: The hypothesis is validated if the Boc-L-thyroxine group shows a lower Cmax, a delayed Tmax, and a comparable or greater AUC for L-thyroxine compared to the L-thyroxine group, which would indicate a sustained conversion and release.

Analytical Methods

Accurate quantification of the prodrug and the active hormone is paramount.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices like plasma. [21]It offers the high sensitivity and specificity needed to distinguish between Boc-L-thyroxine and L-thyroxine and to measure them accurately.

-

Immunoassays: While widely used for routine clinical monitoring of T4 and TSH, standard immunoassays may not be suitable for research purposes due to potential cross-reactivity with the prodrug. [22]However, they are essential for measuring the pharmacodynamic endpoint of TSH suppression.

Conclusion and Future Perspectives

Boc-L-thyroxine represents a chemically logical and promising prodrug candidate for L-thyroxine. Its mechanism of action is predicated on a well-understood principle of bioreversible chemical modification. The core hypothesis is that its Boc-protecting group imparts favorable pharmacokinetic properties and is subsequently cleaved by endogenous enzymes to release the active hormone in a sustained manner. This controlled release could translate to more stable serum thyroxine levels, potentially reducing the clinical challenges associated with the narrow therapeutic window of current L-thyroxine formulations.

The path forward requires rigorous validation through the systematic experimental protocols outlined in this guide. Confirmation of its in vitro enzymatic conversion, followed by detailed in vivo pharmacokinetic and pharmacodynamic studies, will be critical to establishing its viability. If successful, Boc-L-thyroxine and similar thyromimetic prodrugs could represent the next generation of therapies for hypothyroidism, offering improved safety, efficacy, and patient convenience. [23][24][25]

References

-

Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. Available at: [Link]

-

Othman, N. S. (2018). Determination of Thyroxine by Spectrophotometric and High Performance Liquid Chromatographic Methods. ResearchGate. Available at: [Link]

-

ARUP Laboratories. (2024). Analytical Considerations in the Evaluation of Thyroid Function. ARUP Consult. Available at: [Link]

-

Alzheimer's Drug Discovery Foundation. (2022). Thyromimetics. Cognitive Vitality Reports. Available at: [Link]

- U.S. Patent No. US20070099841A1. (2007). Prodrugs of T3 and T4 with enhanced bioavailability. Google Patents.

-

Bari, Z., & Papamichael, K. (2014). A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism. European Endocrinology, 10(1), 37–41. Available at: [Link]

-

Soldin, S. J., & Soukhova, N. (2025). Assay of Thyroid Hormone and Related Substances. In Endotext. MDText.com, Inc. Available at: [Link]

-

PharmGKB. (n.d.). levothyroxine. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]

-

U.S. Food and Drug Administration. (2020). THYQUIDITY (levothyroxine sodium) oral solution Clinical Pharmacology and Biopharmaceutics Review. Available at: [Link]

-

Gauthier, B. R., Cooke, G. M., & Letcher, R. J. (2019). Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin. MethodsX, 6, 159–171. Available at: [Link]

-

Occupational Safety and Health Administration. (2019). l - Thyroxine. Available at: [Link]

-

Beckett, G., & MacKenzie, F. (2014). Methods for the Investigation of Thyroid Function. In Endocrine Biomarkers (pp. 147–172). Springer Nature. Available at: [Link]

-

Manufacturing Chemist. (2023). A thyroxine derivative enhances brain drug delivery. Available at: [Link]

-

Mugesh, G., & Panda, A. (2003). Anti-Thyroid Drugs and Thyroid Hormone Synthesis: Effect of Methimazole Derivatives on Peroxidase-Catalyzed Reactions. Journal of the American Chemical Society, 125(48), 14901–14907. Available at: [Link]

-

Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available at: [Link]

-

Druzgala, P., & Bodor, N. (1990). Prodrugs of Peptides. 6. Bioreversible Derivatives of Thyrotropin-Releasing Hormone (TRH) With Increased Lipophilicity and Resistance to Cleavage by the TRH-specific Serum Enzyme. Pharmaceutical research, 7(5), 481–487. Available at: [Link]

-

Jonklaas, J., Burman, K. D., Wang, H., & Latham, K. R. (2015). Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study. Thyroid, 25(1), 123–131. Available at: [Link]

-

Tancevski, I., & Rudling, M. (2010). THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS?. Current opinion in lipidology, 21(5), 424–430. Available at: [Link]

-

Alzheimer's Drug Discovery Foundation. (2024). Thyromimetics. Cognitive Vitality Reports. Available at: [Link]

-

Guo, Y., Xia, Z., & Li, Y. (2022). Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 23(14), 7935. Available at: [Link]

-

Wikipedia. (n.d.). Levothyroxine. Wikipedia. Available at: [Link]

-

Anaspec. (n.d.). Boc-L-thyroxine - 1 g. Anaspec. Available at: [Link]

-

HCP Live. (2026). Palopegteriparatide Allows for PTH Tapering in Hypoparathyroidism, With Mishaela Rubin, MD, MS. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

-

de Abreu, M. B., & da Silva, C. C. (2015). Studies toward the synthesis of the L-thyroxine hormone. Blucher Chemistry Proceedings, 3(1). Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Current clinical pharmacology, 14(2), 91–103. Available at: [Link]

-

Woeber, K. A., & Ingbar, S. H. (1973). Evidence for enhanced cellular uptake and binding of thyroxine in vivo during acute infection with Diplococcus pneumoniae. The Journal of clinical investigation, 52(7), 1796–1803. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Download Table | shows the cleavage conditions for the Boc group. ResearchGate. Available at: [Link]

-

Visser, W. E., & Visser, T. J. (2016). Cellular Uptake of Thyroid Hormones. In Endotext. MDText.com, Inc. Available at: [Link]

-

Cheng, S. Y. (2018). Cellular Action of Thyroid Hormone. In Endotext. MDText.com, Inc. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Levothyroxine Sodium?. Patsnap Synapse. Available at: [Link]

-

Pfizer. (n.d.). LEVOXYL® (levothyroxine sodium) Clinical Pharmacology. Pfizer Medical - US. Available at: [Link]

-

Campos-Quintero, A., & Chumpitazi, B. P. (2023). Levothyroxine. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Hoch, F. L. (1966). Early action of injected L-thyroxine on mitochondrial oxidative phosphorylation. Proceedings of the National Academy of Sciences of the United States of America, 55(6), 1369–1375. Available at: [Link]

Sources

- 1. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Levothyroxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Levothyroxine - Wikipedia [en.wikipedia.org]

- 9. pfizermedical.com [pfizermedical.com]

- 10. US20070099841A1 - Prodrugs of T3 and T4 with enhanced bioavailability - Google Patents [patents.google.com]

- 11. Methods for the Investigation of Thyroid Function | Springer Nature Experiments [experiments.springernature.com]

- 12. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years [mdpi.com]

- 13. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Boc-L-Thyroxine | 88404-22-2 [sigmaaldrich.com]

- 16. Prodrugs of peptides. 6. Bioreversible derivatives of thyrotropin-releasing hormone (TRH) with increased lipophilicity and resistance to cleavage by the TRH-specific serum enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellular Uptake of Thyroid Hormones - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 19. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Considerations in the Evaluation of Thyroid Function | Choose the Right Test [arupconsult.com]

- 22. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. alzdiscovery.org [alzdiscovery.org]

- 24. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Physical Characteristics of N-Boc-L-thyroxine (Boc-T4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-thyroxine (Boc-T4) is a synthetically modified derivative of L-thyroxine, the primary hormone secreted by the thyroid gland. The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the amino functionality of L-thyroxine renders it a valuable intermediate in peptide synthesis and a prodrug form of thyroxine.[1] As a prodrug, Boc-T4 is designed for the slow, sustained release of the active hormone, which can potentially reduce dosing frequency and improve therapeutic outcomes.[1] A thorough understanding of its physical properties is paramount for its application in research and drug development, ensuring proper handling, formulation, and quality control. This guide provides a detailed overview of the known physical characteristics of Boc-T4, alongside standardized protocols for their experimental verification.

Physical Characteristics of Boc-T4

Appearance

The visual characteristics of a chemical compound are its most fundamental physical properties, providing initial indicators of identity and purity. While the parent compound, L-thyroxine, is described as a crystalline solid[2][], a specific description for Boc-T4 is not consistently reported across supplier specifications. However, based on its chemical structure and the nature of similar protected amino acids, Boc-T4 is expected to be a solid at room temperature, likely in the form of a powder or crystalline solid.

Melting Point

The melting point is a critical physical constant used to identify a substance and assess its purity. A sharp melting point range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities. The melting point of N-Boc-L-thyroxine has been reported as 212 °C , with ethyl acetate noted as the solvent used for crystallization.[4]

Data Summary

For clarity and ease of reference, the key physical data for Boc-T4 are summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | 212 °C | ChemicalBook[4] |

| Appearance | Solid (likely powder or crystalline) | Inferred from related compounds |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | ChemicalBook[4] |

Experimental Protocols

To ensure the accurate and reproducible determination of the physical characteristics of Boc-T4, the following standardized laboratory procedures are recommended. These protocols are designed to be self-validating and are grounded in established analytical principles.

Protocol 1: Determination of Melting Point

Rationale: The capillary method using a digital melting point apparatus is a widely accepted and accurate technique for determining the melting point of a solid organic compound. The gradual heating rate near the expected melting point is crucial for obtaining a precise measurement.

Apparatus and Materials:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for fine powders)

-

N-Boc-L-thyroxine sample

Procedure:

-

Sample Preparation: Ensure the Boc-T4 sample is completely dry. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to obtain a rough estimate.

-

Accurate Measurement: For a precise determination, set the heating rate to 1-2 °C per minute once the temperature is within 20 °C of the expected melting point (212 °C).

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting point should be reported as a range.

Protocol 2: Characterization of Physical Appearance

Rationale: A systematic visual inspection provides qualitative data about the identity and purity of a substance. The use of controlled lighting and standardized descriptive terms ensures consistency in reporting.

Apparatus and Materials:

-

Clean, dry watch glass or microscope slide

-

Spatula

-

Adequate, neutral-colored lighting source

-

Magnifying glass or microscope (optional)

-

N-Boc-L-thyroxine sample

Procedure:

-

Sample Preparation: Place a small, representative sample of Boc-T4 onto a clean, dry watch glass or microscope slide using a spatula.

-

Visual Inspection: Under a bright, neutral light source, observe the sample with the naked eye.

-

Record Observations: Document the following characteristics:

-

Physical State: Solid, liquid, or gas (expected to be solid).

-

Form/Morphology: Describe the form of the solid (e.g., crystalline powder, amorphous powder, distinct crystals). If crystals are visible, note their general shape (e.g., needles, plates). A magnifying glass can aid in this observation.

-

Color: Describe the color of the sample (e.g., white, off-white, pale yellow).

-

Homogeneity: Note if the sample appears uniform in color and texture.

-

-

Reporting: Combine the observations into a concise description, for example, "a white to off-white crystalline powder."

Workflow Diagram

The following diagram illustrates the logical workflow for the physical characterization of Boc-T4, from sample acquisition to data reporting.

Caption: Workflow for the physical characterization of Boc-T4.

References

-

Visual Inspection (NDT) Explained » Your Complete Guide. AME. Available at: [Link]

-

Procedure for Visual and Optical Inspection. Frontline Testing and Inspection. Available at: [Link]

-

Boc-L-thyroxine|CAS: 88404-22-2. J&K Scientific. Available at: [Link]

-

Boc-L-thyroxine - 1 g. Anaspec. Available at: [Link]

-

The Guide to Visual Inspection Techniques in Quality Inspections. HQTS. Available at: [Link]

-

Visual Testing (VT) Method for NDT Inspections. ASNT. Available at: [Link]

-

SOP FOR VALIDATION OF VISUAL CHECKING INSPECTOR. PharmaGuideHub. Available at: [Link]

Sources

A Technical Guide to N-Boc-L-Thyroxine: Nomenclature, Synthesis, and Applications in Research and Development

This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-L-thyroxine (Boc-L-thyroxine), a critical derivative of the primary thyroid hormone, L-thyroxine. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's nomenclature, provides a detailed, field-proven protocol for its synthesis and purification, and explores its applications in advancing therapeutic and research frontiers.

Introduction: The Rationale for Boc Protection of Thyroxine

L-thyroxine (T4), a hormone produced by the thyroid gland, is fundamental to regulating metabolism throughout the body.[1] Its chemical structure, featuring a reactive primary amine on the alanine side chain, presents challenges in certain synthetic and experimental contexts. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a strategic chemical modification that temporarily masks the nucleophilicity of this amine.[2]

The Boc group is renowned in organic synthesis, particularly in peptide chemistry, for its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[2][3] This strategy of protection is essential for preventing unwanted side reactions at the amino group during subsequent chemical transformations, such as peptide coupling or the attachment of linkers for drug delivery systems.[2] The resulting N-Boc-L-thyroxine is a key intermediate for the synthesis of complex thyroxine-containing molecules and has been explored as a potential prodrug to modulate the release and delivery of the active hormone.[4]

Nomenclature and Chemical Identity

A clear and unambiguous system of nomenclature is paramount for scientific communication. This section details the IUPAC name, common synonyms, and key identifiers for N-Boc-L-thyroxine.

IUPAC Nomenclature

The formal IUPAC name for Boc-protected thyroxine is (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid .[4] This systematic name precisely describes the molecular architecture, including the stereochemistry of the chiral center.

Common Synonyms and Identifiers

In literature and commercial catalogs, several synonyms are used interchangeably:

A comprehensive list of identifiers is provided in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 88404-22-2 | [4] |

| Molecular Formula | C20H19I4NO6 | [4] |

| Molecular Weight | 877.0 g/mol | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(=O)O | [4] |

| InChI Key | UFXHMKCFGLKNNF-HNNXBMFYSA-N | [4] |

Synthesis and Purification of N-Boc-L-Thyroxine

The synthesis of N-Boc-L-thyroxine involves the selective protection of the α-amino group of L-thyroxine. The following protocol is a robust and reproducible method that can be implemented in a standard laboratory setting.

Synthesis Workflow

The overall workflow for the synthesis and purification of N-Boc-L-thyroxine is depicted below.

Sources

A Technical Guide to the Spectroscopic Characterization of N-(tert-Butyloxy)carbonyl-L-thyroxine

Introduction

N-(tert-Butyloxy)carbonyl-L-thyroxine (Boc-L-thyroxine) is a protected derivative of L-thyroxine, the synthetic form of the primary hormone secreted by the thyroid gland.[1][] The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the amine functionality is a critical step in peptide synthesis and the development of thyroxine analogs or prodrugs.[3][4] This modification allows for selective reactions at other sites of the molecule while preventing the nucleophilic amine from participating in undesired side reactions. Accurate characterization of this molecule is paramount for ensuring purity, confirming successful synthesis, and for regulatory submissions.

This technical guide provides an in-depth analysis of the expected spectroscopic data for Boc-L-thyroxine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a complete, unified experimental dataset for this specific compound is not publicly available, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic profile of Boc-L-thyroxine.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is fundamental to interpreting the data.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of Boc-L-thyroxine is expected to display a combination of signals characteristic of the Boc group and the thyroxine core. The most prominent signal will be a sharp singlet for the nine equivalent protons of the tert-butyl group in a relatively uncrowded upfield region.[4][5] The aromatic protons will appear as singlets due to the symmetrical substitution pattern on both phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| Boc Group | ||||

| -C(CH ₃)₃ | ~1.4 | Singlet | 9H | This is a highly characteristic and diagnostic peak for the Boc protecting group, appearing as a large singlet.[4] |

| -NH | ~5.0 - 5.5 | Broad Singlet | 1H | The chemical shift of the carbamate proton can be variable and concentration-dependent. |

| Amino Acid Backbone | ||||

| α-CH | ~4.2 - 4.5 | Multiplet | 1H | Expected to be a multiplet due to coupling with the β-protons and the NH proton. |

| β-CH ₂ | ~2.8 - 3.2 | Multiplet | 2H | These diastereotopic protons will likely appear as a complex multiplet. |

| Aromatic Rings | ||||

| Inner Ring Protons | ~7.8 | Singlet | 2H | The heavy iodine atoms and the ether linkage cause a significant downfield shift. Symmetrical substitution results in a singlet. |

| Outer Ring Protons | ~7.0 | Singlet | 2H | Also appear as a singlet due to symmetrical substitution. |

| Carboxyl & Phenolic | ||||

| -COOH | >10 | Broad Singlet | 1H | Often very broad and may not be easily observed. |

| -OH | Variable | Broad Singlet | 1H | The phenolic proton's chemical shift is highly dependent on solvent and concentration. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. Key signals will include those from the Boc group's quaternary carbon and methyl carbons, the carbonyls, and the iodinated aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Boc Group | ||

| -C (CH₃)₃ | ~80 | Quaternary carbon of the Boc group.[6] |

| -C(C H₃)₃ | ~28 | Equivalent methyl carbons of the Boc group.[6] |

| Boc C =O | ~155 | Carbonyl carbon of the carbamate.[7] |

| Amino Acid Backbone | ||

| C OOH | ~173 | Carboxylic acid carbonyl carbon. |

| α-C H | ~55 | Alpha-carbon of the amino acid. |

| β-C H₂ | ~37 | Beta-carbon of the amino acid side chain. |

| Aromatic Rings | ||

| C -I (both rings) | ~85 - 95 | Carbons directly bonded to iodine are significantly shielded. |

| C -O (ether linkage) | ~150 - 155 | Carbons involved in the diaryl ether linkage. |

| C -OH | ~150 - 153 | Carbon bearing the phenolic hydroxyl group. |

| Aromatic C -H | ~125 - 145 | Chemical shifts for the protonated aromatic carbons. |

Infrared (IR) Spectroscopy Analysis

The IR spectrum of Boc-L-thyroxine will show characteristic absorption bands for the various functional groups present. The spectrum will be dominated by strong absorptions from the carbonyl groups and the O-H/N-H stretching region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Phenol & COOH) | 3400 - 2500 | Strong, Broad | A very broad band due to hydrogen bonding of both the carboxylic acid and phenolic hydroxyl groups. |

| N-H Stretch (Carbamate) | ~3300 | Medium, Broad | The N-H stretching vibration of the Boc group.[8] |

| C-H Stretch (Aromatic & Aliphatic) | 3100 - 2850 | Medium | Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below.[9] |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | Characteristic absorption for the carboxylic acid carbonyl. |

| C=O Stretch (Boc Carbamate) | ~1690 | Strong | The urethane carbonyl of the Boc group typically absorbs at a slightly lower wavenumber.[10] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Vibrations from the aromatic rings. |

| C-O Stretch (Ether & Carbamate) | 1250 - 1050 | Strong | A complex region with strong signals from the diaryl ether, the carbamate, and the carboxylic acid C-O bonds. |

| C-I Stretch | < 600 | Medium-Strong | Carbon-iodine stretching vibrations appear in the far-infrared region.[11] |

Experimental Protocols

To ensure high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Given the polarity and potential for hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended starting point. Deuterated methanol (CD₃OD) is another alternative.[6]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

-

Instrument Setup & Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient signal-to-noise ratio is typically achieved with 16 to 64 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) should be used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Carefully phase the resulting spectra.

-

Apply a baseline correction to ensure accurate integration.

-

Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak appears at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

-

Protocol 2: FTIR Spectroscopy

Caption: Workflow for FTIR analysis using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method) :

-

This method is standard for solid samples and provides high-quality spectra.[11][12]

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, FTIR-grade potassium bromide (KBr).

-

Gently mix and grind the two solids together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[11][13]

-

-

Data Processing :

-

The resulting spectrum should be plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).

-

Perform peak picking to identify the wavenumbers of key absorption bands.

-

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity and purity. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra based on established chemical principles and data from structurally related compounds. The provided step-by-step protocols for data acquisition and sample preparation offer a validated framework for researchers to obtain high-quality, reliable spectroscopic data. Adherence to these methodologies will ensure accurate structural elucidation and contribute to the overall integrity of research and development activities involving this important molecule.

References

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings. Retrieved from [Link]

-

Anaspec. Boc-L-thyroxine - 1 g. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000248). Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Toronto Research Chemicals. This compound, TRC 2.5 g. Retrieved from [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 853, (+-)-Thyroxine. Retrieved from [Link]

-

Norton, R. S. (1996). 1H and 13C NMR relaxation studies of molecular dynamics of the thyroid hormones thyroxine, 3,5,3'-triiodothyronine, and 3,5-diiodothyronine. Journal of Medicinal Chemistry, 39(14), 2849-2857. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5085. Retrieved from [Link]

-

Ventura, M. G., et al. (2023). Ionic Levothyroxine Formulations: Synthesis, Bioavailability, and Cytotoxicity Studies. Pharmaceutics, 15(5), 1509. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

AlBathish, M., et al. (2024). Utilization of the FTIR spectroscopic method for the quantitative determination of the narrow therapeutic index levothyroxine sodium in pharmaceutical tablets. Pharmacia, 71, 1-9. Retrieved from [Link]

-

AlBathish, M., et al. (2024). Utilization of the FTIR spectroscopic method for the quantitative determination of the narrow therapeutic index levothyroxine sodium. Pharmacia, 71, 1-9. Retrieved from [Link]

-

ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... Retrieved from [Link]

-

National Institutes of Health. PubChem Compound Summary for CID 15512828, Boc-Tyr-OtBu. Retrieved from [Link]

-

ÇOLAK, S. (2025). Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. MAS Journal of Applied Sciences. Retrieved from [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Journal of Molecular Structure. (2025). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Retrieved from [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Retrieved from [Link]

-

The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

Sources

- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. public.pensoft.net [public.pensoft.net]

- 12. Utilization of the FTIR spectroscopic method for the quantitative determination of the narrow therapeutic index levothyroxine sodium in pharmaceutical tablets [pharmacia.pensoft.net]

- 13. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets [masjaps.com]

The Enduring Sentinel: An In-depth Technical Guide to the Boc Protecting Group in Peptide Chemistry

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool, its introduction having revolutionized the field and enabled the routine construction of complex peptide chains. This guide provides a comprehensive exploration of the Boc protecting group, delving into its core chemical principles, mechanistic underpinnings, and practical applications in both solution-phase and solid-phase peptide synthesis (SPPS). We will examine the causality behind experimental choices, present validated protocols, and offer insights to navigate the nuances of its use, ensuring the integrity and success of your synthetic endeavors.

The Genesis and Chemical Philosophy of the Boc Group

Prior to the 1950s, peptide synthesis was a formidable challenge, often hampered by harsh reaction conditions and low yields. The advent of the Boc group in 1957 by Carpino and his contemporaries marked a paradigm shift.[1] The genius of the Boc group lies in its acid lability, a feature that allows for its selective removal under conditions that leave other, more robust protecting groups intact. This concept of "orthogonality" is the cornerstone of modern peptide chemistry, enabling the stepwise and controlled assembly of amino acids into a desired sequence.[2][3]

The Boc group, a carbamate, effectively masks the nucleophilic nature of the α-amino group of an amino acid, preventing its unwanted participation in peptide bond formation. Its bulky tert-butyl structure provides steric hindrance, further contributing to its stability under a range of conditions, including basic and nucleophilic environments.[4] This stability makes it orthogonal to other common protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[2]

The Chemistry of Protection and Deprotection: A Mechanistic Deep Dive

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is crucial for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection: Masking the Amine

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The mechanism can be summarized in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride.[6] This initial attack forms a tetrahedral intermediate.[7]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group.[3]

-

Byproduct Decomposition: The tert-butyl carbonate is unstable and readily decomposes into gaseous carbon dioxide and tert-butoxide.[6] The evolution of CO₂ helps to drive the reaction to completion.[6] The tert-butoxide, a strong base, then deprotonates the newly formed carbamate's protonated amine.[3]

While the reaction can proceed without an external base, the addition of a mild base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is common practice to neutralize the protonated amine intermediate and accelerate the reaction.[3]

Diagram: Mechanism of Boc Protection

Caption: Nucleophilic attack of the amine on Boc anhydride, followed by the collapse of the tetrahedral intermediate and decomposition of byproducts.

Boc Deprotection: Unveiling the Amine with Acid

The defining characteristic of the Boc group is its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose, typically in a solution with dichloromethane (DCM).[8][9]

The acid-catalyzed deprotection mechanism involves the following key steps:

-

Protonation: The carbonyl oxygen of the Boc carbamate is protonated by the strong acid (e.g., TFA).[10] This protonation makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond.

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl group as a stable tertiary carbocation (tert-butyl cation).[10][9] This step also forms a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[7][9] This irreversible step drives the deprotection reaction to completion.

-

Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate salt).[9][11]

It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of CO₂ can cause a significant pressure buildup.[12]

Diagram: Mechanism of Boc Deprotection

Caption: Acid-catalyzed removal of the Boc group, proceeding through protonation, formation of a tert-butyl cation, and decarboxylation.

Practical Application: Boc in Solid-Phase Peptide Synthesis (SPPS)

The true power of the Boc protecting group was fully realized with the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, a groundbreaking innovation that earned him the Nobel Prize in Chemistry in 1984.[13][14] In Boc-based SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated in a stepwise manner.

The cyclical nature of Boc-SPPS involves three key steps:

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a solution of TFA in DCM (typically 25-50%).[15]

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered base, such as DIEA, to liberate the free amine for the subsequent coupling reaction.[16]

-

Coupling: The next Nα-Boc protected amino acid is activated by a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or newer, more efficient reagents like HBTU) and added to the resin to form a new peptide bond.[17]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, which are typically benzyl-based and require a much stronger acid like hydrofluoric acid (HF) for their removal.[17]

Diagram: Boc-SPPS Workflow

Caption: The cyclical process of Boc solid-phase peptide synthesis, involving deprotection, neutralization, and coupling steps.

Navigating the Challenges: Side Reactions and Troubleshooting

While a robust and reliable method, Boc chemistry is not without its potential pitfalls. A proactive understanding of common side reactions is essential for ensuring the synthesis of high-purity peptides.

The Role of Scavengers in Deprotection